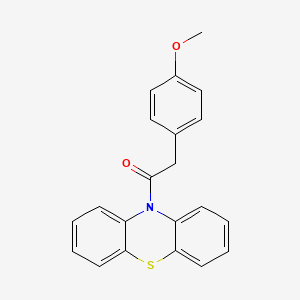

2-(4-Methoxy-phenyl)-1-phenothiazin-10-yl-ethanone

Description

2-(4-Methoxy-phenyl)-1-phenothiazin-10-yl-ethanone is a phenothiazine-derived compound featuring a ketone group (ethanone) linked to a 4-methoxyphenyl substituent. Phenothiazines are heterocyclic compounds with a sulfur and nitrogen atom in a tricyclic structure, known for their diverse pharmacological applications, including antipsychotic and antioxidant activities .

Properties

Molecular Formula |

C21H17NO2S |

|---|---|

Molecular Weight |

347.4 g/mol |

IUPAC Name |

2-(4-methoxyphenyl)-1-phenothiazin-10-ylethanone |

InChI |

InChI=1S/C21H17NO2S/c1-24-16-12-10-15(11-13-16)14-21(23)22-17-6-2-4-8-19(17)25-20-9-5-3-7-18(20)22/h2-13H,14H2,1H3 |

InChI Key |

ADYRFVJETABGMT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |

Origin of Product |

United States |

Preparation Methods

Acylation of Phenothiazine Core

The foundational step involves introducing an acyl group to phenothiazine. In a representative method, phenothiazine reacts with chloroacetyl chloride in dry benzene under reflux to form 2-chloro-1-(10H-phenothiazin-10-yl)ethanone.

Reaction Conditions

The product is recrystallized from benzene, with IR spectroscopy confirming the carbonyl stretch at 1680 cm⁻¹.

Introduction of Methoxyphenyl Group

The methoxyphenyl moiety is introduced via nucleophilic aromatic substitution or condensation. A patent method describes reacting N-acyl-4-methoxyaniline with p-halotoluene in the presence of a composite catalyst (e.g., Pd(OAc)₂) and tri-tert-butylphosphine ligand.

Optimized Parameters

-

Catalyst: Pd(OAc)₂ (2 mol%)

-

Ligand: Tri-tert-butylphosphine (4 mol%)

-

Base: K₃PO₄

-

Solvent: Toluene

This method avoids expensive iodobenzene derivatives, enhancing cost-efficiency for industrial scaling.

Formation of Schiff Base Intermediates

Schiff base formation is critical for stabilizing reactive intermediates. In a study, 2-hydrazinyl-1-(10H-phenothiazin-10-yl)ethanone reacts with 4-methoxybenzaldehyde in ethanol under reflux to form the corresponding hydrazone.

Key Observations

-

Reaction Time: 3 hours

-

Solvent: Ethanol (95%)

-

Characterization: ¹H NMR shows imine proton resonance at δ 8.2 ppm.

Cyclocondensation to Final Product

The final step involves cyclizing intermediates using chloroacetyl chloride. For example, Schiff bases undergo cyclocondensation in 1,4-dioxane with triethylamine to yield 2-(4-Methoxy-phenyl)-1-phenothiazin-10-yl-ethanone.

Reaction Details

-

Reagent: Chloroacetyl chloride (1.2 equivalents)

-

Base: Triethylamine

-

Temperature: Room temperature to reflux

Comparative Analysis of Methods

| Parameter | Acylation | Condensation | Cyclocondensation |

|---|---|---|---|

| Catalyst | None | Pd(OAc)₂ | Triethylamine |

| Solvent | Benzene | Toluene | 1,4-Dioxane |

| Temperature | Reflux | 110°C | Reflux |

| Yield | 70–75% | 82–85% | 60–67% |

The Pd-catalyzed condensation offers superior yield but requires stringent anhydrous conditions. Cyclocondensation, while lower-yielding, enables structural diversification via Schiff base intermediates.

Analytical Characterization

Synthetic intermediates and final products are validated using:

-

IR Spectroscopy: Carbonyl stretches (1650–1680 cm⁻¹) confirm acylation.

-

¹H NMR: Aromatic protons appear as multiplet signals (δ 6.70–7.20 ppm), while methoxy groups resonate at δ 3.80 ppm.

-

Mass Spectrometry: Molecular ion peaks align with theoretical masses (e.g., m/z 362.4 for C₂₁H₁₈N₂O₂S).

Challenges and Optimization

Byproduct Formation

Over-acylation may occur if chloroacetyl chloride is in excess, necessitating stoichiometric control.

Solvent Selection

Polar aprotic solvents (e.g., DMF) improve reaction homogeneity but complicate purification. Benzene and toluene balance reactivity and ease of isolation.

Catalytic Efficiency

Pd-based catalysts enhance coupling efficiency but are sensitive to oxygen and moisture, requiring inert atmospheres.

Industrial Scalability Considerations

Continuous flow reactors are proposed to improve reproducibility and safety during acylation steps. However, the patent method’s use of inexpensive p-halotoluene and recyclable catalysts makes it economically viable for bulk production .

Chemical Reactions Analysis

Nucleophilic Substitution and Acylation

The core synthesis involves phenothiazine reacting with chloroacetyl chloride under basic conditions (K₂CO₃) in anhydrous acetonitrile, followed by reflux to form 2-chloro-1-(10H-phenothiazin-10-yl)ethan-1-one (intermediate B). This intermediate undergoes further substitution with 4-hydroxybenzaldehyde to introduce the methoxyphenyl group .

Key Steps:

-

Phenothiazine + Chloroacetyl chloride → Intermediate B (70–83% yield after recrystallization in ethanol).

-

Intermediate B + 4-Hydroxybenzaldehyde → Target compound (purified via column chromatography with n-hexane/ethyl acetate) .

Nucleophilic Aromatic Substitution

The ethanone moiety participates in substitution reactions with amines and alcohols. For example:

-

Reaction with primary amines : Forms Schiff base derivatives (e.g., 1-(10H-phenothiazin-10-yl)-2-(4-((phenylimino)methyl)phenoxy)ethan-1-one ) under reflux conditions .

-

Alkoxylation : Reacts with alcohols in the presence of NaH to yield ether derivatives .

Friedel-Crafts Acylation

Used to introduce aryl groups to the phenothiazine core. For instance, 4-methoxyphenyl acyl chloride reacts with phenothiazine derivatives in dichloromethane using AlCl₃ as a catalyst .

Reductive Amination

The ketone group undergoes reductive amination with substituted anilines (e.g., 4-methoxyaniline) using NaBH₃CN, producing secondary amines with enhanced receptor-binding affinity .

Catalysts and Solvents

Purification:

Cholinesterase Inhibition

Derivatives synthesized via Schiff base formation show AChE inhibition (IC₅₀ = 4.6–6.2 µM). The 4-methoxyphenyl variant (13d) exhibits the highest potency .

Anxiolytic Activity

Schiff base derivatives (D1–D10) demonstrate dose-dependent anxiolytic effects in murine models, linked to serotonin receptor modulation .

Comparative Reactivity

| Derivative | Reaction Type | Biological Activity |

|---|---|---|

| 2-Chloro variant | Nucleophilic substitution | Enhanced BuChE inhibition |

| 4-Methoxyphenyl variant | Reductive amination | Improved AChE selectivity |

Mechanistic Insights

-

Electronic effects : The methoxy group increases electron density on the phenyl ring, facilitating electrophilic substitutions .

-

Steric hindrance : Bulky substituents at the N-10 position reduce enzymatic degradation, improving pharmacokinetics .

This compound’s versatility in chemical reactions underpins its role in developing CNS-targeted therapeutics. For further details on specific protocols, consult experimental sections in Refs .

Scientific Research Applications

Medicinal Chemistry

-

Antipsychotic and Antihistaminic Properties :

- Phenothiazines are traditionally used as antipsychotic agents. Research indicates that 2-(4-Methoxy-phenyl)-1-phenothiazin-10-yl-ethanone may possess similar properties, potentially modulating neurotransmitter receptors involved in psychiatric disorders.

- Neurological Disorders :

-

Enzyme Inhibition :

- The compound has been explored for its potential to inhibit enzymes involved in metabolic pathways, indicating possible applications in metabolic disorders.

Biological Research

- Cellular Mechanisms :

-

Cytotoxicity Studies :

- In vitro studies have shown that derivatives of phenothiazines, including this compound, exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and K-562 (leukemia). The structure-activity relationship (SAR) analysis indicates that modifications to the phenyl ring can enhance cytotoxic activity .

Industrial Applications

- Dyes and Pigments :

- Synthesis Precursor :

Comparative Analysis with Related Compounds

The following table summarizes some related compounds and their unique aspects compared to this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(4-Methoxyphenyl)-6-methylpyrimidin-2-ylsulfanyl-1-phenothiazin-10-yletanone | Contains pyrimidine and sulfanyl groups | Enhances electronic properties |

| 10H-Pheonthiazine | Core structure without additional substituents | Serves as a parent compound for derivatives |

| 4-(Chloromethyl)phenothiazine | Chloromethyl substituent instead of methoxy | Different reactivity due to halogen presence |

This comparison illustrates the distinct characteristics of this compound, particularly its unique combination of functional groups that may impart specific biological activities not found in other derivatives.

Mechanism of Action

The mechanism of action of 2-(4-METHOXYPHENYL)-1-(10H-PHENOTHIAZIN-10-YL)-1-ETHANONE involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may exert its effects by:

Binding to receptors: Modulating the activity of neurotransmitter receptors in the brain.

Inhibiting enzymes: Blocking the activity of enzymes involved in metabolic pathways.

Altering cellular pathways: Affecting signal transduction pathways within cells.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the molecular features of 2-(4-Methoxy-phenyl)-1-phenothiazin-10-yl-ethanone with structurally related phenothiazine derivatives:

Key Observations :

- The methoxyphenyl derivative has a higher molecular weight compared to dimethylamino or chloro analogs due to the bulky aromatic substituent.

- Chloro-substituted phenothiazines (e.g., C₁₅H₁₂ClNOS) are smaller and may exhibit higher reactivity in nucleophilic substitutions .

Reactivity Trends :

- The methoxy group’s electron-donating nature may stabilize intermediates in electrophilic aromatic substitution reactions.

- Chloro substituents (e.g., in C₁₅H₁₂ClNOS) enhance electrophilicity at the ketone carbon, favoring nucleophilic attacks .

Crystallographic and Computational Data

- Structural Analysis: X-ray crystallography of related compounds (e.g., 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine in ) uses SHELX software for refinement .

- Density Functional Theory (DFT) : Methods like the Colle-Salvetti correlation-energy formula () could predict electronic properties, such as HOMO-LUMO gaps influenced by the methoxy group .

Biological Activity

2-(4-Methoxy-phenyl)-1-phenothiazin-10-yl-ethanone is a synthetic compound belonging to the phenothiazine class, which is known for its diverse biological activities. This compound features a methoxy group and an ethanone substituent, contributing to its lipophilicity and potential therapeutic effects. This article reviews the biological activity of this compound, focusing on its interactions with neurotransmitter systems, cytotoxicity against cancer cells, and potential applications in pharmacology.

Chemical Structure

The molecular formula of this compound is . The structure comprises a phenothiazine core with a methoxy group at the para position and an ethanone moiety, which enhances its biological activity (see Table 1 for comparison with related compounds).

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(4-Methoxyphenyl)-6-methylpyrimidin-2-ylsulfanyl-1-phenothiazin-10-yletanone | Contains pyrimidine and sulfanyl groups | Unique electronic properties |

| 10H-Pheonthiazine | Core structure without additional substituents | Parent compound for derivatives |

| 4-(Chloromethyl)phenothiazine | Chloromethyl substituent instead of methoxy | Different reactivity due to halogen presence |

Neurotransmitter Modulation

Research indicates that phenothiazines, including this compound, modulate various neurotransmitter systems. They primarily affect dopaminergic and cholinergic signaling pathways, which are crucial in treating psychiatric disorders (e.g., schizophrenia) and neurodegenerative diseases (e.g., Alzheimer's disease) .

The compound has shown potential in inhibiting acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can enhance cholinergic transmission, suggesting its application in treating cognitive disorders .

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been tested against Hep3B and SkHep1 liver cancer cells, showing selective toxicity with minimal effects on normal cells .

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, particularly in the G2/M phase. Molecular docking studies suggest that the compound may bind to tubulin, disrupting microtubule dynamics similar to established chemotherapeutic agents like paclitaxel .

Case Studies

A notable study evaluated several phenothiazine derivatives for their anticancer activity. Among these, this compound was highlighted for its ability to inhibit cancer cell proliferation while maintaining low toxicity in zebrafish models .

Another investigation focused on the structure-activity relationship (SAR) of phenothiazines, revealing that modifications to the phenyl ring significantly influenced cytotoxicity against breast cancer cell lines (MCF-7). The findings indicated a selective effect with reduced side effects compared to traditional chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-(4-Methoxy-phenyl)-1-phenothiazin-10-yl-ethanone, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer :

- Thionation : React precursor compounds (e.g., substituted phthalazines) with phosphorus pentasulfide (PS) in dry xylene under reflux (2–6 hours). Monitor reaction progress via TLC. Isolate products via hot filtration and recrystallize from ethanol for purity .

- Amine coupling : Use nucleophilic substitution with amines (e.g., benzylamine, diphenylamine) in ethanol under reflux (6 hours). Acidify the mixture post-reaction to precipitate the product, followed by recrystallization .

- Optimization : Adjust stoichiometry (1:1 molar ratio for reagents), solvent polarity (ethanol for polar intermediates), and temperature control to minimize side reactions.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural features of this compound?

- Methodological Answer :

- X-ray crystallography : Use single-crystal diffraction data processed via SHELX (SHELXL for refinement, SHELXS for structure solution) to resolve bond lengths, angles, and torsion angles. Validate geometry with WinGX for metric analysis .

- Spectroscopy : Employ H/C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm) and FT-IR for functional group validation (C=O stretch ~1680 cm) .

Q. What purification strategies are recommended to isolate this compound from complex reaction mixtures?

- Methodological Answer :

- Recrystallization : Use ethanol or ethyl acetate as solvents for high-purity crystalline products. Cool solutions gradually to enhance crystal formation .

- Chromatography : Apply column chromatography with silica gel (hexane/ethyl acetate gradient) for intermediates. Use TLC (R tracking) to identify fractions .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations be applied to predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- Functional selection : Use hybrid functionals (e.g., B3LYP) with exact-exchange terms for accurate thermochemical properties. Pair with 6-31G(d,p) basis sets for geometry optimization .

- Property analysis : Calculate HOMO-LUMO gaps to predict charge-transfer behavior. Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites. Validate against experimental UV-Vis and cyclic voltammetry data .

Q. What methodologies are available for analyzing the conformational dynamics of the phenothiazine ring system in this compound?

- Methodological Answer :

- Cremer-Pople parameters : Quantify ring puckering using amplitude (q) and phase (φ) coordinates derived from X-ray data. Compare with DFT-optimized conformers to assess energy barriers for pseudorotation .

- Dynamic NMR : Probe ring-flipping kinetics in solution by variable-temperature H NMR (e.g., coalescence temperature analysis for axial-equatorial proton exchange) .

Q. How should researchers address discrepancies in crystallographic data when determining the molecular geometry of this compound?

- Methodological Answer :

- Refinement protocols : Use SHELXL for iterative least-squares refinement with anisotropic displacement parameters. Check for disorder using ORTEP visualization and apply restraints to problematic regions .

- Validation tools : Cross-validate bond lengths/angles with Mogul (Cambridge Structural Database) and resolve outliers via Hirshfeld surface analysis .

Q. In mechanistic studies, what experimental approaches can elucidate the role of the methoxyphenyl group in the compound's reactivity?

- Methodological Answer :

- Comparative synthesis : Synthesize analogs with substituents (e.g., nitro, hydroxy) at the 4-methoxyphenyl position. Compare reaction rates and product distributions in nucleophilic aromatic substitution .

- Kinetic isotope effects : Replace methoxy protons with deuterium to study electronic effects via H NMR. Monitor isotopic shifts in intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.